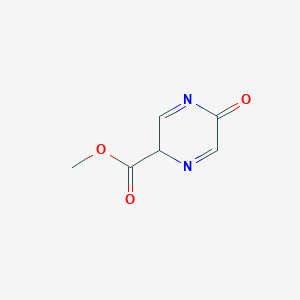

methyl 5-oxo-2H-pyrazine-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

methyl 5-oxo-2H-pyrazine-2-carboxylate |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-4H,1H3 |

InChI Key |

ONWMVHQVAYWGID-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C=NC(=O)C=N1 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancements for Methyl 5 Oxo 2h Pyrazine 2 Carboxylate and Analogues

Retrosynthetic Analysis and Established Precursors for Pyrazine (B50134) Carboxylates

Retrosynthetic analysis of pyrazine carboxylates typically involves two primary disconnection approaches: those that break down the pyrazine core and those that target the carboxylate functional group. The classical and most fundamental approach to the pyrazine ring itself involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This strategy forms the basis for synthesizing a wide array of pyrazine derivatives.

For a target like methyl 5-oxo-2H-pyrazine-2-carboxylate, a logical retrosynthetic disconnection would first involve hydrolysis of the ester to its corresponding carboxylic acid, 5-oxo-2H-pyrazine-2-carboxylic acid. The pyrazinone ring can be conceptually disconnected to reveal acyclic precursors. For instance, a common pathway involves the cyclization of an α-amino amide with a glyoxal (B1671930) derivative.

Established precursors for constructing the pyrazine core are diverse, with their selection often dictated by the desired substitution pattern. Key building blocks include:

1,2-Diamines: Ethylenediamine and its derivatives are fundamental starting materials. nih.govacs.org

1,2-Dicarbonyls: Glyoxal and its derivatives are common partners for 1,2-diamines. researchgate.net

α-Amino Ketones and α-Diketones: These can be condensed with vicinal diamines. nih.govacs.org

α-Halo Ketones: These serve as precursors in certain condensation reactions. nih.govacs.org

Aminonitriles: α-Aminonitriles can be acylated and cyclized to form the pyrazinone ring. nih.gov

The following table summarizes common precursor combinations for pyrazine ring synthesis.

| Precursor 1 | Precursor 2 | Resulting Core Structure | Reference |

| 1,2-Diamine (e.g., Ethylenediamine) | 1,2-Dicarbonyl (e.g., Glyoxal) | Dihydropyrazine (oxidized to Pyrazine) | researchgate.net |

| α-Amino Alcohol | Self-condensation (dehydrogenative coupling) | 2,5-Disubstituted Pyrazine | nih.govacs.org |

| α-Aminonitrile | Oxalyl Halide | Dihalo-2(1H)-pyrazinone | nih.gov |

| Arylglyoxal | Glyoxylic Acid, Isocyanide, Primary Amine | Pyrazinone-6-carboxamide (via Ugi reaction) | nih.gov |

Contemporary Synthetic Routes to 5-Oxo-Pyrazine-2-Carboxylates

Modern synthetic efforts have focused on developing more efficient and versatile routes to substituted pyrazinones, including those bearing a carboxylate group.

Functionalization of Pyrazine Rings for Oxo-Group Introduction

The introduction of an oxo group onto a pre-formed pyrazine ring is a key functionalization strategy. One established method involves the reaction of a pyrazine N-oxide with an acylating agent like trifluoroacetic anhydride (B1165640). This reaction can lead to the formation of a pyrazinone. nih.gov For example, Itami and Yamaguchi demonstrated that subjecting a pyrazine N-oxide to trifluoroacetic anhydride resulted in a mixture of pyrazinone isomers. nih.gov

Another powerful and modern approach is the direct C-H functionalization of pyrazines. While not directly forming an oxo group, these methods allow for the introduction of functionalities that can be later converted to a carbonyl. For instance, recent developments in electrochemistry have enabled the direct α-C(sp³)–H heteroarylation of aliphatic aldehydes with pyrazinones, showcasing a novel way to functionalize the pyrazinone core under environmentally friendly conditions. acs.orgacs.org

Esterification Methods for Carboxylic Acid Precursors

The conversion of a pyrazine carboxylic acid to its corresponding methyl ester is a straightforward but crucial step in the synthesis of the target molecule. Standard esterification procedures are generally effective.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid (e.g., 5-oxo-2H-pyrazine-2-carboxylic acid) with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.comnih.govscienceready.com.au The reaction is typically heated under reflux to drive the equilibrium towards the ester product. scienceready.com.au Water generated during the reaction can be removed azeotropically to improve the yield. google.com

Microwave-Assisted Esterification: To accelerate the reaction, microwave irradiation can be employed. For example, propyl and methyl esters of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have been prepared by heating the acid in the corresponding alcohol with a catalytic amount of H₂SO₄ under microwave conditions (120 °C, 20 min, 50 W), achieving yields between 35-85%. nih.gov

The table below outlines common esterification conditions.

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Yield | Reference |

| Pyrazine-2-carboxylic acid | Isobutyl alcohol | 98% H₂SO₄ | Reflux with azeotropic water removal | >99% | google.com |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Propanol | H₂SO₄ | Microwave, 120°C, 20 min | 35-85% | nih.gov |

| 3-(Phenylcarbamoyl)pyrazine-2-carboxylic acids | Methanol | H₂SO₄ | Microwave, 120°C, 20 min | 52-76% | nih.gov |

Cyclization and Annulation Reactions in Pyrazinone Synthesis

Building the pyrazinone ring from acyclic or simpler cyclic precursors is a highly versatile strategy. These methods often provide better control over the substitution pattern of the final product.

From Acyclic Precursors: One method involves the condensation of an arylglyoxylic acid with an amine and subsequent cyclization to form 3,5-diaryl-2(1H)-pyrazinones, a reaction that can be enhanced by microwave irradiation. nih.gov

Tandem Post-Ugi Cyclization and Annulation: A convenient two-step synthesis for pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, which are structurally related to pyrazinones, has been developed. This method starts with an Ugi four-component reaction, followed by an acid-mediated cyclization to form a dihydropyrazinone, and finally a gold(I)-catalyzed regioselective annulation. nih.gov

From Dipeptidyl Carboxamides: Basso and colleagues demonstrated that treating dipeptidyl carboxamides with trifluoroacetic acid (TFA) not only removed the Boc protecting group and induced cyclization but also led to the unexpected aromatization of the ring, yielding 3,5,6-trisubstituted-2(1H)-pyrazinones. nih.gov

Intramolecular Cyclization: The synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, another class of fused pyrazinones, has been achieved through intramolecular cyclization of S-alkylated triazinone precursors using polyphosphoric acid (PPA) with microwave irradiation. nih.gov

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency and reduce environmental impact.

Role of Specific Catalysts in Pyrazine Derivatization

Catalysts play a pivotal role in the synthesis and functionalization of pyrazine rings.

Manganese Pincer Complexes: Earth-abundant manganese, in the form of acridine-based pincer complexes, has been successfully used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form functionalized 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Gold(I) Catalysts: As mentioned, gold(I) catalysts have been employed for the regioselective annulation of dihydropyrazinones to construct more complex fused heterocyclic systems like pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones. nih.gov

Palladium Catalysts: Palladium-catalyzed cross-coupling reactions are instrumental in modifying pyrazine scaffolds. nih.govrsc.org For instance, Itami and Yamaguchi utilized palladium(II) acetate (B1210297) for a C-H/C-H cross-coupling reaction between indole (B1671886) and a pyrazine N-oxide. nih.gov

Enzymatic Catalysis (Biocatalysis): In a significant advancement for green chemistry, enzymes like Lipozyme® TL IM from Thermomyces lanuginosus have been used to catalyze the amidation of pyrazine esters to produce pyrazinamide (B1679903) derivatives. rsc.orgrsc.org This biocatalytic approach operates under mild conditions (e.g., 45 °C) in greener solvents like tert-amyl alcohol, offering high yields and minimizing hazardous waste. rsc.orgrsc.org This demonstrates the potential for enzymatic methods in the transformation of pyrazine esters like this compound.

The table below details some catalytic systems used in pyrazine synthesis.

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Manganese Pincer Complex / KH | Dehydrogenative Coupling | β-Amino alcohols | 2,5-Disubstituted Pyrazines | nih.govacs.org |

| Gold(I) Chloride | Annulation | Dihydropyrazinones | Pyrrolo[1,2-a]pyrazine-diones | nih.gov |

| Palladium(II) Acetate / Silver(I) Acetate | C-H/C-H Cross-Coupling | Indole, Pyrazine N-oxide | Indolyl-pyrazinone | nih.gov |

| Lipozyme® TL IM | Amidation | Pyrazine-2-carboxylate (B1225951), Benzylamine | N-benzylpyrazine-2-carboxamide | rsc.orgrsc.org |

Sustainable Methodologies for Compound Preparation

The development of sustainable synthetic methods for pyrazine derivatives, including structures related to this compound, is driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Research in this area focuses on one-pot reactions, the use of environmentally benign solvents and catalysts, and biocatalytic processes.

A cost-effective and environmentally friendly one-pot method for preparing pyrazine derivatives has been reported. tandfonline.comresearchgate.net This approach involves the reaction of 1,2-diketones with 1,2-diamines in aqueous methanol at room temperature, using a catalytic amount of potassium tert-butoxide (t-BuOK). researchgate.net This method avoids the need for harsh catalysts or bubbling oxygen, which can lead to the formation of byproducts. researchgate.net The use of wet methanol as a solvent system is a key feature of its sustainability profile. tandfonline.com

Another significant advancement in green synthesis is the use of biocatalysts. Enzymes, for instance, offer high selectivity and operate under mild conditions, reducing energy consumption and the generation of hazardous waste. researchgate.net A notable example is the synthesis of pyrazinamide derivatives from pyrazine esters and various amines, catalyzed by Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus. nih.gov This biocatalytic method is presented as a greener and more efficient alternative to traditional chemical methods, which often require hazardous reagents like thionyl chloride or activating agents in organic solvents. nih.gov

Furthermore, the use of earth-abundant, low-toxicity metal catalysts is a cornerstone of sustainable synthesis. Manganese pincer complexes have been successfully employed for the dehydrogenative self-coupling of 2-amino alcohols to produce symmetrically 2,5-substituted pyrazines. nih.gov This atom-economical process is highly sustainable as it generates only hydrogen gas and water as byproducts. nih.gov

Table 1: Comparison of Sustainable Synthesis Methods for Pyrazine Derivatives

| Method | Key Features | Starting Materials | Catalysts/Reagents | Byproducts | Source(s) |

| One-Pot Synthesis | Environmentally benign; cost-effective; room temperature reaction. | 1,2-diketones, 1,2-diamines | Catalytic t-BuOK, aqueous methanol | Minimal | tandfonline.comresearchgate.net |

| Biocatalytic Amidation | Green and efficient; high scalability; uses commercial enzyme. | Pyrazine esters, amines | Lipozyme® TL IM | Minimal | nih.gov |

| Dehydrogenative Coupling | Atom-economical; sustainable; uses earth-abundant metal catalyst. | 2-amino alcohols | Manganese pincer complex | H₂O, H₂ | nih.gov |

Advanced Synthetic Techniques: Continuous-Flow Synthesis and Automation for Pyrazine Derivatives

Advanced manufacturing technologies, particularly continuous-flow synthesis and automation, are being increasingly applied to the production of N-heterocycles like pyrazines to enhance efficiency, safety, and scalability. acs.org Continuous-flow systems offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and the ability to safely handle hazardous intermediates. nih.govacs.org

A prime example of this technology is the development of a continuous-flow system for the enzymatic synthesis of pyrazinamide derivatives. nih.gov In this setup, solutions of a pyrazine ester and an amine are pumped through a reactor containing the immobilized enzyme, Lipozyme® TL IM. nih.gov This method not only aligns with green chemistry principles but also demonstrates the potential for automated, scalable production of pyrazine-based compounds. nih.gov Compared to batch reactions, the continuous-flow process achieves higher reaction rates and is more cost-effective. nih.gov

While not specific to pyrazines, the broader application of flow chemistry to other nitrogenous heterocycles, such as pyrazoles, further illustrates the power of this technique. Flow synthesis has been used to safely generate and use unstable diazonium salt intermediates in situ, avoiding their hazardous isolation. nih.gov These systems can be automated for rapid optimization and production, demonstrating a synergy between technology and synthetic chemistry that paves the way for more efficient and safer manufacturing of complex molecules. acs.orgnih.gov

Table 2: Research Findings in Continuous-Flow Synthesis of Pyrazine Derivatives and Analogues

| Study Focus | Technique | Key Advantages Demonstrated | Compound Class | Residence Time | Source(s) |

| Enzymatic Amidation | Continuous-flow microreactor with immobilized enzyme | High surface-to-volume ratio, enhanced heat transfer, precise temperature control, easy automation and scale-up. | Pyrazinamide derivatives | 20 minutes | nih.gov |

| Multistep Drug Synthesis | Integrated continuous-flow and crystallization | Feasibility for superheated conditions (130 °C); integration of multiple synthetic and purification steps. | Pyrazine intermediate for Prexasertib | Not specified | acs.org |

| N-Aryl-5-methylpyrazole Synthesis | Continuous-flow diazotization and cyclocondensation | Increased safety by avoiding isolation of hazardous diazonium salts. | Pyrazoles | 8 minutes | nih.gov |

Rigorous Structural Characterization and Spectroscopic Analysis of Methyl 5 Oxo 2h Pyrazine 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For methyl 5-oxo-2H-pyrazine-2-carboxylate, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are critical for unambiguous assignment of its structure.

¹H NMR Spectroscopy: Experimental ¹H NMR data for the tautomeric form, methyl 5-hydroxypyrazine-2-carboxylate, has been reported in deuterated methanol (B129727) (CD₃OD). ambeed.com The spectrum confirms the presence of all expected protons. The methyl ester protons appear as a sharp singlet at approximately 3.85 ppm. Two distinct signals are observed for the aromatic protons on the pyrazine (B50134) ring, appearing as doublets at 8.00 and 8.13 ppm, with a very small coupling constant (J = 1.2 Hz), which is characteristic of a meta-like coupling in such heterocyclic systems. ambeed.com A broad singlet observed at 3.31 ppm is attributed to the hydroxyl proton of the enol form, which is in exchange with the solvent. ambeed.com

Interactive Data Table: ¹H NMR Data for Methyl 5-hydroxypyrazine-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.13 | Doublet | 1.2 | Pyrazine C6-H |

| 8.00 | Doublet | 1.2 | Pyrazine C3-H |

| 3.85 | Singlet | - | Ester -OCH₃ |

| 3.31 | Singlet (broad) | - | Enol -OH |

Source: Patent WO2013/14567 ambeed.com

¹³C NMR Spectroscopy: As of this writing, experimental ¹³C NMR data for this compound is not available in the surveyed scientific literature. However, based on the known structure, the following characteristic signals would be anticipated:

Carbonyl Carbons: Two signals in the downfield region (δ 160-170 ppm) corresponding to the ester carbonyl and the ring amide/keto-carbonyl.

Aromatic Carbons: Signals for the sp²-hybridized ring carbons between approximately δ 120-150 ppm.

Ester Methyl Carbon: A signal in the aliphatic region, typically around δ 50-55 ppm.

Experimental 2D NMR data for this compound are not currently available in the literature. Such experiments would be invaluable for confirming the regiochemistry and assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a weak correlation between the two pyrazine ring protons (at δ 8.00 and 8.13 ppm), confirming their spatial proximity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments would definitively link the proton signals to their directly attached carbon atoms. For instance, the signals at δ 8.00 and 8.13 ppm would correlate to their respective sp² carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal long-range (2-3 bond) correlations. Key expected correlations would include the ester methyl protons (δ ~3.85 ppm) to the ester carbonyl carbon, and the pyrazine ring protons to adjacent ring carbons, which would be crucial in confirming the precise substitution pattern.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

While detailed experimental electron ionization (EI) mass spectra detailing fragmentation patterns for this compound are not widely published, high-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula, C₆H₆N₂O₃, which corresponds to a molecular weight of 154.12 g/mol . chemicalbook.com Predicted mass spectrometry data based on computational methods provide insight into expected adducts. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 155.04512 | 127.0 |

| [M+Na]⁺ | 177.02706 | 136.5 |

| [M-H]⁻ | 153.03056 | 127.2 |

Source: PubChemLite uni.lu

The primary fragmentation pathways in an EI-MS experiment would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

FT-IR Spectroscopy: Experimental FT-IR spectra for the title compound are not available in the reviewed literature. A theoretical spectrum would be dominated by absorptions corresponding to its key functional groups. Expected characteristic peaks include:

A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

Another strong carbonyl absorption for the pyrazinone ring C=O, likely in the 1650-1680 cm⁻¹ region.

N-H stretching vibrations for the amide in the ring, appearing as a broad band around 3200-3400 cm⁻¹, if the compound exists significantly in the oxo form in the solid state.

C-H stretching from the aromatic ring and the methyl group just below and above 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazine ring in the 1400-1600 cm⁻¹ region.

C-O stretching for the ester group between 1000-1300 cm⁻¹.

UV-Vis Spectroscopy: Similarly, no specific UV-Vis absorption data has been published for this compound. The pyrazinone ring system constitutes a chromophore that is expected to exhibit absorption in the UV region. Electronic transitions, likely π → π* and n → π*, would be expected. The exact absorption maxima (λ_max) would be sensitive to the solvent environment. sielc.commsu.edu

X-ray Crystallography for Definitive Solid-State Structure Determination

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database or other surveyed resources. Such a study would provide unequivocal proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For comparative purposes, the crystal structure of the related compound methyl pyrazine-2-carboxylate (B1225951) has been determined. This molecule is reported to be approximately planar, reflecting its efficient π-conjugation. lookchem.com In its crystal lattice, weak intermolecular C—H⋯O and C—H⋯N interactions link the molecules into a three-dimensional network. lookchem.com A similar planarity and potential for hydrogen bonding would be expected for this compound.

The most significant conformational and structural question for this molecule is the existence of keto-enol tautomerism. The compound can exist as either the amide-like This compound (keto form) or the aromatic phenol-like methyl 5-hydroxypyrazine-2-carboxylate (enol form).

Chemical databases list both names as synonyms for the same CAS number (13924-95-3), acknowledging this tautomeric relationship. chemicalbook.comsigmaaldrich.com The ¹H NMR data, with a signal attributable to a hydroxyl proton, suggests that the enol form (5-hydroxy) is significantly present in a protic solvent like methanol. ambeed.com The exact equilibrium between the two tautomers in different phases (solid, liquid, gas) and different solvents would require further dedicated study, for which X-ray crystallography (for the solid state) and solvent-dependent NMR studies would be particularly informative.

Investigation of Intermolecular Interactions and Crystal Packing

Following a comprehensive search of scientific literature and structural databases, no crystallographic data for this compound was found. The investigation of a compound's crystal structure, including its intermolecular interactions and packing, is contingent upon the successful crystallization of the material and subsequent analysis, typically via single-crystal X-ray diffraction.

The search results did yield detailed crystallographic information for related compounds such as methyl pyrazine-2-carboxylate nih.govscienceopen.com and methyl 5-methyl-pyrazine-2-carboxylate. researchgate.net For instance, studies on methyl pyrazine-2-carboxylate reveal a nearly planar molecular structure that forms a three-dimensional network in the crystal lattice through weak C—H···O and C—H···N intermolecular interactions. nih.govscienceopen.com However, the presence of a 5-oxo group in the target compound, this compound, would significantly alter its electronic and steric properties. This would, in turn, lead to different intermolecular interactions and a unique crystal packing arrangement.

Without experimental data for this compound, a scientifically accurate and detailed analysis of its specific intermolecular forces and crystal packing, as mandated by the requested outline, cannot be provided. Any discussion on this topic would be purely speculative and would not adhere to the required standards of a professional, authoritative, and data-driven article.

Therefore, this section cannot be completed until experimental crystallographic data for this compound becomes available in the public domain.

Strategic Derivatization and Chemical Modification of Methyl 5 Oxo 2h Pyrazine 2 Carboxylate

Ester and Amide Linkage Transformations at the Carboxylate Moiety

The methyl ester group at the C-2 position is a prime target for modification, serving as a versatile handle for introducing diverse functionalities through ester and amide linkages.

Ester Transformations: The methyl ester can be readily hydrolyzed to its corresponding carboxylic acid. This reaction is a fundamental step, as the resulting 5-oxo-2H-pyrazine-2-carboxylic acid is a key intermediate for further derivatization, particularly amide bond formation. The hydrolysis of analogous pyrazine (B50134) esters, such as methyl 5-chloropyrazine-2-carboxylate, is efficiently achieved using reagents like lithium hydroxide (B78521) in an aqueous medium, a process noted for its operational simplicity and high yield. jocpr.comjocpr.com This transformation from ester to carboxylic acid is crucial because the acid can be activated for subsequent reactions.

Amide Bond Formation: The synthesis of amides from the pyrazine carboxylate core is a widely explored avenue for creating structurally diverse molecules. nih.gov The general strategy involves either direct aminolysis of the methyl ester or, more commonly, a two-step process: hydrolysis to the carboxylic acid followed by coupling with a desired amine. nih.gov To facilitate the amide bond formation, the carboxylic acid is typically activated. Common methods include:

Conversion to Acid Chloride: Reacting the pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) converts it into a highly reactive pyrazine-2-carbonyl chloride intermediate. This intermediate readily reacts with various primary or secondary amines to form the corresponding amides. nih.gov

Use of Coupling Agents: Modern peptide coupling agents are frequently employed to facilitate the reaction between the carboxylic acid and an amine under milder conditions. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) serve to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, which is then displaced by the amine. For electron-deficient amino-pyrazines, a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been found to be particularly effective in promoting amide bond formation where other coupling agents fail. researchgate.net

These methods have been used to synthesize a wide array of pyrazine carboxamides by reacting the activated pyrazine core with various substituted anilines and other amines, demonstrating the versatility of this approach. nih.govresearchgate.net

Table 1: Selected Reagents for Amide Bond Formation from Pyrazine-2-Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Intermediate | Product | Ref |

|---|---|---|---|---|

| Pyrazine-2-carboxylic acid | Thionyl Chloride (SOCl₂) | Pyrazine-2-carbonyl chloride | Pyrazine-2-carboxamide | nih.gov |

| Pyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI), then Amine | Imidazole-activated acid | Pyrazine-2-carboxamide |

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazinone Ring

The electronic nature of the pyrazinone ring dictates its reactivity towards substitution reactions. The presence of two nitrogen atoms makes the pyrazine ring electron-deficient, which influences the feasibility of electrophilic versus nucleophilic attack. slideshare.netresearchgate.net

Electrophilic Substitution: The electron-deficient pyrazine ring is generally resistant to electrophilic aromatic substitution reactions like nitration and Friedel-Crafts acylation. slideshare.net Such reactions typically require harsh conditions and often result in low yields, if they proceed at all. For electrophilic halogenation, while benzene (B151609) requires a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen, even these conditions may not be sufficient for highly deactivated rings. wikipedia.orgmasterorganicchemistry.comyoutube.com To achieve electrophilic substitution, the presence of strong electron-donating groups on the ring is often necessary to increase its nucleophilicity.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This is particularly true when a good leaving group, such as a halide, is present on the ring. The reaction is further facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the context of a pyrazinone derivative, a halogen substituent on the ring would be an excellent site for displacement by various nucleophiles, such as amines, alkoxides, or thiolates. This high reactivity towards nucleophiles makes SNAr a powerful tool for functionalizing the pyrazinone core. Heterocycles like pyridine (B92270) and pyrazine are especially reactive in SNAr because the ring nitrogen can effectively delocalize the negative charge of the reaction intermediate. wikipedia.orgyoutube.com

Functional Group Interconversions and Side-Chain Elaborations

Beyond the primary transformations of the ester and direct substitutions on the ring, other functional groups on the methyl 5-oxo-2H-pyrazine-2-carboxylate scaffold can be interconverted or used as points for further elaboration.

Reduction Reactions: The ester and keto functional groups are potential targets for reduction. The methyl ester can be reduced to a primary alcohol (hydroxymethyl group) using standard reducing agents. This transformation provides a different type of functional handle for further derivatization. Similarly, the keto group of the pyrazinone ring can potentially be reduced to a secondary alcohol. The choice of reducing agent would be critical to achieve selectivity between the ester and the ketone.

Decarboxylation: The carboxylic acid, obtained from the hydrolysis of the methyl ester, can undergo decarboxylation (loss of CO₂) under certain conditions. The decarboxylation of pyridinecarboxylic acids, an analogous system, is known to be dependent on the position of the carboxyl group relative to the ring nitrogen. stackexchange.com For pyrazine-2-carboxylic acid derivatives, thermal decarboxylation can be an effective method. For instance, pyrazinamide (B1679903) is readily prepared by the thermal decarboxylation of pyrazine-2-carboxamide-3-carboxylic acid. google.com This reaction provides a direct route to pyrazinone analogues that are unsubstituted at the C-2 position.

Side-Chain Elaboration: The functional groups on the pyrazinone core can serve as anchor points for building more complex side-chains. For example, if a halogen were introduced onto the ring via a substitution reaction, it could then participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling). mdpi.com This would allow for the introduction of a wide variety of aryl or alkyl groups, significantly expanding the structural diversity of the accessible analogues.

Table 2: Examples of Functional Group Interconversions for Pyrazine Derivatives

| Reaction Type | Starting Functional Group | Reagent(s)/Conditions | Resulting Functional Group | Ref |

|---|---|---|---|---|

| Hydrolysis | Methyl Ester | Lithium Hydroxide (LiOH) | Carboxylic Acid | jocpr.com |

| Amidation | Carboxylic Acid | SOCl₂, then Amine | Amide | nih.gov |

| Decarboxylation | Carboxylic Acid | Heat | Hydrogen (unsubstituted position) | google.comgoogle.com |

| Halogenation (from Hydroxy) | Hydroxypyrazine | Halogenating agent (e.g., POCl₃) | Halopyrazine |

Regioselective and Chemoselective Transformations for Targeted Analogues

The synthesis of specific, targeted analogues from a multifunctional molecule like this compound relies heavily on achieving high regioselectivity and chemoselectivity.

Regioselectivity refers to the control of reaction at a specific position when multiple reactive sites of the same type exist. In the context of the pyrazinone ring, if multiple positions were available for substitution, achieving regioselectivity would be key. For example, in the nucleophilic aromatic substitution of a di-halopyrazine, the electronic environment created by the oxo and carboxylate groups would influence which halogen is preferentially replaced. The ability to control reactions at specific positions is crucial for building complex molecules in a predictable manner. organic-chemistry.orgnih.govnih.gov

Chemoselectivity is the ability to react with one functional group in the presence of other, different functional groups. This is highly relevant for this compound, which contains a methyl ester, a ketone (as part of the pyrazinone), and an alkene moiety within the ring.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) might selectively reduce the ketone without affecting the less reactive methyl ester, whereas a stronger agent like lithium aluminum hydride would likely reduce both.

Selective Oxidation: In related syntheses, the oxidation of one methyl group on a dimethylpyrazine precursor to a carboxylic acid, without over-oxidizing the second methyl group, is a classic example of a chemoselective transformation. orgsyn.org

Selective Coupling: When forming an amide bond from the corresponding carboxylic acid, the use of coupling agents is designed to chemoselectively activate the carboxyl group for nucleophilic attack by an amine, without promoting unwanted side reactions at the pyrazinone ketone or the ring itself. nih.gov

By carefully selecting reagents and reaction conditions, chemists can selectively manipulate one part of the molecule while leaving others intact, which is the cornerstone of synthesizing targeted and complex pyrazinone analogues.

Mechanistic Investigations of Chemical Reactivity Involving Methyl 5 Oxo 2h Pyrazine 2 Carboxylate

Reaction Pathways and Transition State Analysis

Detailed mechanistic studies specifically on methyl 5-oxo-2H-pyrazine-2-carboxylate are limited; however, insights can be drawn from related pyrazinone structures. The reaction pathways are heavily influenced by the nature of the reactants and the reaction conditions.

Photochemical Pathways: For pyrazin-2(1H)-ones, photochemical reactions in the presence of oxygen have been shown to proceed through endoperoxide intermediates. rsc.org Irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in an alcohol under oxygen leads to the formation of N-alkyl-acetamide derivatives. rsc.org This transformation is proposed to occur via the formation of an endoperoxide intermediate, produced by the reaction of the pyrazin-2(1H)-one with singlet oxygen. rsc.org The pyrazinone itself can act as a sensitizer (B1316253) for this process. Subsequent O-O bond fission, addition of the alcohol, and rearrangement lead to the final products. rsc.org It is plausible that this compound could follow a similar pathway under photochemical conditions.

Electrochemical Pathways: Electrochemical methods have been employed for the functionalization of pyrazinones. For instance, the direct α-C(sp³)–H heteroarylation of aliphatic aldehydes with pyrazinones can be achieved electrochemically. acs.orgacs.org This reaction is proposed to proceed through a radical pathway initiated by the single-electron oxidation of the aldehyde at the anode to form a radical cation, which then undergoes deprotonation. acs.org An on/off experiment confirmed that the reaction ceases when the electric current is turned off, highlighting the necessity of electricity for the transformation. acs.org

Transition State Analysis: The elucidation of reaction mechanisms often involves the characterization of transition states. While specific transition state analyses for reactions involving this compound are not available in the literature, computational methods like Density Functional Theory (DFT) are commonly used for this purpose in related heterocyclic systems. researchgate.net These computational approaches can model the geometry of transition states and calculate their energies, providing crucial information about the reaction barriers and the feasibility of proposed pathways. researchgate.netyoutube.com For example, DFT calculations have been used to study the photochemical isomerization of pyridazine (B1198779) N-oxide derivatives, identifying diazo intermediates and their subsequent reaction pathways. researchgate.net

Influence of Electronic and Steric Factors on Reactivity

The reactivity of the pyrazinone ring is significantly influenced by the electronic properties and steric bulk of its substituents.

Electronic Effects: In the electrochemical α-C(sp³)–H functionalization of aliphatic aldehydes with pyrazinones, the electronic nature of substituents on the pyrazinone ring plays a key role. Studies on related quinoxalinones have shown that electron-donating groups on the phenyl ring generally lead to better yields than electron-withdrawing groups. acs.orgacs.org However, the reaction fails to proceed if strongly deactivating groups like nitro or cyano are present. acs.orgacs.org This suggests that the electron density of the heterocyclic ring is crucial for the reaction to occur. The presence of an electron-withdrawing carboxylate group in this compound would be expected to decrease the electron density of the pyrazine (B50134) ring, potentially influencing its reactivity in similar transformations.

Steric Effects: Steric hindrance can also play a decisive role in the reactivity of pyrazinones. In the same electrochemical reaction, 2-phenylpropanal (B145474) was found to be unreactive, which was attributed to the steric hindrance from the bulky benzene (B151609) ring shielding the reactive sites. acs.orgacs.org This indicates that the accessibility of the reaction center on the pyrazinone ring is a critical factor. For this compound, the substituents are relatively small, suggesting that steric hindrance might be less of a limiting factor compared to more substituted derivatives.

Acid-Base Properties and Tautomeric Equilibria in Solution

The acid-base properties and the existence of tautomers are fundamental aspects of the chemistry of this compound in solution.

Tautomerism: this compound can exist in tautomeric equilibrium with its hydroxy form, methyl 5-hydroxypyrazine-2-carboxylate. The "oxo" form is a lactam, while the "hydroxy" form is an aromatic phenol-like structure. The predominance of one tautomer over the other is influenced by the solvent and the electronic nature of other substituents. The existence of the hydroxy tautomer is supported by its commercial availability under the name "5-Hydroxypyrazine-2-carboxylic acid methyl ester". georganics.sk Studies on related heterocyclic systems like 4-hydroxypyrimidine (B43898) have shown that the keto-enol equilibrium can be investigated using techniques like core-level photoemission spectra. researchgate.net In many similar heterocyclic systems, the oxo form is the more stable tautomer.

Acid-Base Properties: Direct measurement of the pKa of this compound is not reported, but data from the corresponding carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid (5OH-PYCA), provides valuable insight. Potentiometric titration of 5OH-PYCA revealed that it dissociates in two steps. nih.gov The first dissociation corresponds to the carboxylic acid group, while the second is attributed to the hydroxyl group on the pyrazine ring. nih.gov

| Compound | Dissociation Step | pKa Value |

| 5-Hydroxypyrazine-2-carboxylic acid | pKₐ₁ (Carboxylic Acid) | 3.42 nih.gov |

| 5-Hydroxypyrazine-2-carboxylic acid | pKₐ₂ (Hydroxyl Group) | 7.96 nih.gov |

This interactive table summarizes the dissociation constants for the related compound 5-hydroxypyrazine-2-carboxylic acid.

For this compound, the carboxylic acid proton is replaced by a methyl group, so only the dissociation of the proton from the ring (either from the nitrogen in the oxo form or the oxygen in the hydroxy form) is relevant. Based on the pKₐ₂ of 5OH-PYCA, the pyrazinone ring in the ester is expected to be weakly acidic.

Photochemical and Electrochemical Behavior

The presence of the conjugated pyrazinone system imparts interesting photochemical and electrochemical properties.

Photochemical Behavior: As mentioned previously, pyrazin-2(1H)-ones can react with singlet oxygen upon irradiation to form endoperoxide intermediates. rsc.org These intermediates are key to the subsequent chemical transformations that lead to ring-opened products. rsc.org It has been noted that in the absence of oxygen, some pyrazin-2(1H)-ones are inert to photolysis in solvents like benzene or methanol (B129727), suggesting that the photochemical reactivity is dependent on the presence of a suitable reaction partner like singlet oxygen. rsc.org

More recent studies have focused on the electrochemical oxidation of pyrazinones for synthetic applications. The direct α-C(sp³)–H functionalization of aliphatic aldehydes with pyrazinones is a notable example. acs.orgacs.org Cyclic voltammetry studies showed that the aldehyde is more readily oxidized than the pyrazinone, initiating a radical-based reaction cascade. acs.org This electrochemical approach avoids the need for chemical oxidants, aligning with the principles of green chemistry. acs.org

| Electrochemical Reaction | Key Features |

| Reduction of 2-hydroxy-3-phenyl-6-methylpyrazine | pH-dependent mechanism; overall 2e⁻, 2-3H⁺ process. researchgate.net |

| α-C(sp³)–H Heteroarylation with pyrazinones | Anodic oxidation initiates a radical pathway; influenced by electronic and steric factors. acs.orgacs.org |

This interactive table summarizes key findings on the electrochemical behavior of related pyrazinone derivatives.

Computational Chemistry and Molecular Modeling of Methyl 5 Oxo 2h Pyrazine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule, governed by its electron distribution. Density Functional Theory (DFT) is a widely used method for this purpose, offering a balance between accuracy and computational cost. researchgate.netufms.br For methyl 5-oxo-2H-pyrazine-2-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can predict a variety of its electronic and structural features. ufms.brsemanticscholar.orgresearchgate.netnih.gov

Detailed research findings from such calculations on related heterocyclic systems provide a framework for the expected properties of the title compound. rsc.orgnih.gov Key predictable parameters include the molecule's optimized geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. semanticscholar.orgresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic stability. researchgate.net A Molecular Electrostatic Potential (MEP) map can visualize the electron-rich and electron-deficient regions of the molecule, highlighting sites prone to electrophilic or nucleophilic attack. ufms.brrsc.org Furthermore, Natural Bond Orbital (NBO) analysis provides detailed information about charge distribution on individual atoms and the nature of intramolecular interactions, such as hyperconjugation. ufms.br These theoretical calculations can also predict spectroscopic properties, which can then be compared with experimental data from techniques like FT-IR and NMR to confirm the molecular structure. nih.gov

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations This table is a hypothetical representation based on typical quantum chemical calculation outputs for similar heterocyclic compounds.

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability. |

| Energy of LUMO | -2.1 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (µ) | 3.2 D | Measures overall polarity, influencing solubility and intermolecular forces. semanticscholar.org |

| NBO Charge on Carbonyl Oxygen | -0.65 e | Identifies a potential hydrogen bond acceptor site. ufms.br |

| NBO Charge on Ring Nitrogen | -0.50 e | Indicates a site for potential coordination or hydrogen bonding. ufms.br |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum calculations describe a molecule's static state, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior and conformational flexibility. mdpi.comnih.govnih.gov MD simulations model the movement of atoms over time by applying classical mechanics, allowing for the exploration of a molecule's accessible conformations in a simulated physiological environment. mdpi.commdpi.com

For this compound, an MD simulation would typically involve placing the molecule in a box of explicit water molecules and simulating its movement over a timescale of nanoseconds. nih.gov The stability of the simulation can be monitored by calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial structure. researchgate.net Analysis of the Root Mean Square Fluctuation (RMSF) for each atom can reveal which parts of the molecule are most flexible. researchgate.net This is particularly relevant for the methyl ester group, whose rotational freedom can significantly impact how the molecule interacts with a binding site. The simulation trajectory allows for a comprehensive exploration of the molecule's conformational landscape, identifying low-energy, stable conformations that are likely to be biologically relevant. ethz.chumanitoba.ca MD simulations are also crucial for studying the stability of a ligand-protein complex, showing how the ligand adapts to the binding pocket and how the protein conformation might change upon binding. mdpi.comresearchgate.netnih.govmdpi.com

Table 2: Potential Insights from Molecular Dynamics Simulations This table outlines the typical analyses and insights gained from MD simulations, as applied hypothetically to the title compound.

| Analysis | Purpose | Potential Finding for this compound |

|---|---|---|

| RMSD Analysis | Assess the structural stability of the molecule or a ligand-protein complex over time. researchgate.net | The molecule reaches a stable equilibrium, indicating a well-defined average conformation. |

| RMSF Analysis | Identify flexible regions within the molecule. researchgate.net | High fluctuation in the methyl ester group, suggesting it can easily reorient itself. |

| Conformational Clustering | Group similar structures from the simulation to identify dominant conformations. nih.gov | Reveals a few preferred orientations of the ester group relative to the pyrazinone ring. |

| Hydrogen Bond Analysis | Quantify the formation and lifetime of hydrogen bonds with solvent or a protein. | The carbonyl oxygen and ring nitrogen atoms are primary sites for hydrogen bonding with water. |

| Radius of Gyration (Rg) | Measure the compactness of the molecule or complex over time. nih.gov | A stable Rg value would indicate that the molecule maintains its overall shape. |

Advanced Docking Studies for Hypothetical Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.govekb.eg This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.govresearchgate.net Although no specific docking studies have been published for this compound, its structure is related to numerous pyrazine (B50134) derivatives with known biological activities, allowing for the formulation of hypothetical docking scenarios. researchgate.netnih.govnih.govmdpi.com

A hypothetical docking study would begin with optimizing the 3D structure of the title compound. A relevant protein target would then be selected based on the activities of similar compounds. For instance, given the anti-tubercular activity of pyrazinamide (B1679903), Mycobacterium tuberculosis InhA could be a target. researchgate.netnirt.res.in Based on the anticancer activity of other pyrazine derivatives, a receptor tyrosine kinase like EGFR could be chosen. researchgate.netresearchgate.netnih.gov Docking software, such as AutoDock or GOLD, would then be used to place the ligand into the active site of the receptor, generating multiple possible binding poses. nirt.res.innih.gov These poses are evaluated using a scoring function, which estimates the binding affinity. researchgate.netekb.eg The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site. researchgate.netnih.gov

Table 3: Hypothetical Docking Study Scenarios This table presents plausible docking studies based on the known biological activities of related pyrazine compounds.

| Hypothetical Target Protein (PDB ID) | Therapeutic Area | Potential Key Interactions | Relevant Literature Context |

|---|---|---|---|

| M. tuberculosis InhA (4DRE) | Anti-tubercular | H-bond with Tyr158; Hydrophobic interactions in the active site. | Pyrazine-2-carboxylic acid derivatives have been docked against this target. researchgate.netresearchgate.net |

| EGFR Tyrosine Kinase (2ITY) | Anticancer | H-bond with Met793 in the hinge region. | Pyrazoline derivatives have been docked against EGFR. ekb.eg Other pyrazole (B372694) derivatives have also been studied. nih.gov |

| Succinate Dehydrogenase (2WDQ) | Antifungal | H-bonds with key residues in the ubiquinone binding site. | Pyrazine-carboxamide fragments were used to design new SDH inhibitors. nih.gov |

| HIV Reverse Transcriptase (1RT2) | Anti-HIV | H-bond with Lys101 or Lys103; π-π stacking with Tyr181. | Pyrazine-thiazolidinone derivatives were docked against HIV-RT. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. semanticscholar.org A QSAR model is a mathematical equation that can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis efforts. nih.gov

To develop a QSAR model for derivatives of this compound, one would first need a dataset of these derivatives with experimentally measured biological activity (e.g., IC₅₀ values). For each molecule in the series, a set of numerical parameters, known as molecular descriptors, would be calculated. semanticscholar.orgnih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. africaresearchconnects.com Descriptors can be calculated using quantum chemical methods or other specialized software. semanticscholar.orgnih.gov

Using statistical methods like Multiple Linear Regression (MLR), a linear equation is developed that relates a combination of descriptors to the biological activity. semanticscholar.orgnih.gov The statistical quality and predictive power of the model are assessed using various metrics, such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and the R² for an external test set. nih.govresearchgate.net A robust QSAR model can provide valuable insights into which molecular properties are most important for the desired biological activity. semanticscholar.org

Table 4: Key Components of a QSAR Study This table outlines the typical descriptors and validation metrics used in developing a QSAR model, based on studies of pyrazine and pyrazoline derivatives.

| Component | Example | Description |

|---|---|---|

| Molecular Descriptors | logP (Octanol-water partition coefficient) | A measure of the molecule's lipophilicity, affecting its ability to cross cell membranes. semanticscholar.org |

| Molar Refractivity (MR) | Relates to the volume of the molecule and London dispersion forces. semanticscholar.org | |

| HOMO/LUMO Energies | Quantum chemical descriptors related to the molecule's electronic reactivity. semanticscholar.orgnih.gov | |

| Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is related to drug transport properties. | |

| Statistical Validation Metrics | R² (Coefficient of Determination) | Indicates how well the model fits the training data (a value closer to 1 is better). nih.govresearchgate.net |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (a value > 0.5 is generally considered good). researchgate.net | |

| R²_test (External Validation R²) | Measures the model's ability to predict the activity of an independent set of compounds. nih.gov |

Methyl 5 Oxo 2h Pyrazine 2 Carboxylate As a Core Scaffold in Modern Medicinal Chemistry Research

Rationale for Pyrazinone Scaffolds in Drug Discovery and Development

Pyrazinone scaffolds are a common motif found in a variety of natural products and are recognized for a wide spectrum of biological activities. acs.org Their prevalence in nature suggests an evolutionary selection for interaction with biological systems. In medicinal chemistry, these scaffolds are considered "privileged structures" because they can bind to multiple, diverse biological targets. Their heteroaromatic nature uniquely blends the properties of heteroatoms, which can participate in polar interactions like hydrogen bonding, with the characteristics of aromatic moieties that allow for nonpolar interactions. nih.gov

The structural framework of pyrazinones, which are often biosynthesized from the condensation of two amino acids, provides a versatile template for synthetic modification. acs.org This adaptability allows chemists to create large libraries of derivatives to explore structure-activity relationships (SAR). Pyrazinones are involved in crucial biological signaling processes, including the regulation of virulence in Staphylococcus aureus and biofilm formation in Vibrio cholerae, highlighting their role as signaling molecules. acs.org This inherent biological relevance, combined with their synthetic tractability and diverse binding capabilities, makes the pyrazinone core a valuable starting point for developing new therapeutic agents.

Scaffold Hopping and Bioisosteric Replacements in Pyrazine-based Drug Design

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design aimed at discovering novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics. nih.gov The pyrazine (B50134) nucleus is frequently utilized in this context. A notable example involved a scaffold hopping approach to design new cannabinoid (CB1) receptor antagonists for obesity treatment. nih.gov In this work, the central methylpyrazole fragment of the known antagonist Rimonabant was replaced with a pyrazine ring based on shape-complementarity and synthetic feasibility, leading to a series of potent 5,6-diaryl-pyrazine-2-amide derivatives. nih.gov

The pyrazine ring is not merely a simple aromatic isostere but is considered a readily interacting moiety with a high potential for complex interactions with proteins. nih.gov This makes it an attractive replacement for other heterocyclic or aromatic systems. Its metabolic stability is another key factor driving its use in drug discovery, with the expectation that replacing other heterocycles with a pyrazinone or pyrazole (B372694) nucleus can enhance a compound's biological profile. nih.gov This strategy is part of a broader effort to explore the vastness of chemical space beyond traditionally used scaffolds, with the goal of identifying novel chemical entities for drug discovery. mdpi.com

In Vitro Mechanistic Studies of Related Pyrazine Derivatives Focusing on Molecular Targets

In vitro studies are fundamental to understanding the mechanism of action of potential drug candidates. For pyrazine derivatives, these studies have revealed interactions with a wide array of molecular targets, including enzymes and receptors.

Enzyme inhibition is a primary mechanism for many therapeutic drugs. Pyrazine-based scaffolds have been extensively evaluated as inhibitors of various enzymes. For instance, a series of novel pyrazine molecules were synthesized and screened for anti-Alzheimer's activity, with several compounds showing potent inhibition of the acetylcholinesterase (AChE) enzyme, some with significantly lower IC50 values than the standard drug, donepezil. doaj.org

In the field of oncology, pyrazine derivatives have been designed as kinase inhibitors. One study developed novel nih.govdoaj.orgnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2 kinases, which are implicated in tumor growth and angiogenesis. frontiersin.org Several of these compounds demonstrated potent enzymatic and cellular inhibitory activities. frontiersin.org Similarly, other research has focused on pyrazine compounds as allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer cell proliferation and survival. mdpi.comresearchgate.net The highly potent and selective SHP2 inhibitor, SHP099, features a pyrazine core and has an IC50 value of 0.071 µM. mdpi.com

The table below summarizes the inhibitory activities of selected pyrazine derivatives against various enzyme targets.

| Compound/Derivative Series | Target Enzyme | Reported IC₅₀ Values | Source(s) |

| Pyrazine Scaffolds 1, 2, 4 | Acetylcholinesterase (AChE) | 3.20 µM, 2.10 µM, 2.90 µM | doaj.org |

| nih.govdoaj.orgnih.govtriazolo[4,3-a]pyrazine (Compound 17l) | c-Met Kinase | 26.00 nM | frontiersin.org |

| nih.govdoaj.orgnih.govtriazolo[4,3-a]pyrazine (Compound 17l) | VEGFR-2 Kinase | 2.6 µM | frontiersin.org |

| Chalcone-Pyrazine Hybrid (Compound 51) | MCF-7 Cell Line | 0.012 µM | nih.gov |

| Chalcone-Pyrazine Hybrid (Compound 51) | A549 Cell Line | 0.045 µM | nih.gov |

| SHP099 (Pyrazine derivative) | SHP2 PTPase | 0.071 µM | mdpi.com |

| Pyrrolotriazinone (Compound 16) | Phosphodiesterase 5 (PDE5) | Not specified, but potent | mdpi.com |

The interaction between a ligand and its protein receptor is key to its biological function. A systematic analysis of pyrazine-based ligands in the RCSB PDB database revealed that the most common interaction is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor. nih.gov Other significant interactions include weak hydrogen bonds with a pyrazine hydrogen as a donor, π-interactions, and coordination to metal ions. nih.gov

This diverse binding capability has been exploited in the design of specific receptor antagonists. For example, 5,6-diaryl-pyrazine-2-amide derivatives were developed as potent cannabinoid (CB1) receptor antagonists, with several compounds exhibiting potencies below 10 nM. nih.gov In another study, a conformational restriction strategy led to the development of an imidazo[1,5-a]pyrazine (B1201761) derivative (compound 12g) as a potent P2Y1 receptor antagonist with an IC50 of 1.95 µM, identified as a promising agent for treating ischemic stroke. acs.org

Furthermore, pyrazine derivatives have been identified as binders for challenging targets like the p53-Y220C mutant, a tumor suppressor protein. dovepress.com X-ray crystallography showed that certain pyrazine compounds bind covalently to a cysteine residue (Cys220) in a mutation-induced pocket, thereby stabilizing the protein. dovepress.com These studies demonstrate the utility of the pyrazine scaffold in generating ligands that can modulate receptor function through specific and varied molecular interactions.

Development of Chemical Probes Based on Methyl 5-oxo-2H-pyrazine-2-carboxylate Scaffold

Chemical probes are essential tools in chemical biology for studying and manipulating protein function in their native cellular environment. mskcc.org The pyrazinone scaffold, particularly in the form of imidazopyrazinones, has proven to be an excellent foundation for developing such probes.

A key area of application is in the detection of reactive oxygen species (ROS). Researchers have synthesized red-chemiluminescent probes based on a 6-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3(7H)-one moiety for the sensitive detection of superoxide (B77818) anions. nih.gov These probes generate red light upon reaction with superoxide, and one derivative was found to be superior to commonly used probes for measuring superoxide anions due to its highly intense chemiluminescence at low concentrations. nih.gov

In another example, the imidazo[1,5-a]pyrazin-8(7H)-one chemical scaffold was used as a starting point to develop selective chemical probes for BRD9, a bromodomain-containing protein. mdpi.com Through structural modifications, researchers developed compound I-BRD9, a cellular chemical probe with nanomolar affinity for BRD9 and over 700-fold selectivity against the BET family of proteins, enabling the specific investigation of BRD9's function in gene regulation. mdpi.com These examples highlight how the structural and photophysical properties of pyrazinone scaffolds can be harnessed to create sophisticated tools for biological research.

Future Perspectives and Emerging Research Paradigms for Methyl 5 Oxo 2h Pyrazine 2 Carboxylate

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Generative Models for Novel Scaffolds: Deep learning and generative models are being employed to design new molecules with desired properties. For instance, a scaffold-based protocol using a deep generative model has been developed to design benzimidazole-pyrazine derivatives as potential selective A2B receptor antagonists for cancer immunotherapy. nih.gov This approach allows for the creation of vast, focused libraries of virtual compounds, like methyl 5-oxo-2H-pyrazine-2-carboxylate derivatives, which can then be screened for specific biological activities. nih.gov

Predictive Modeling: Machine learning models are becoming increasingly accurate at predicting the physicochemical and biological properties of compounds. mdpi.com These models can forecast absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential bioactivities, helping to prioritize which derivatives of this compound should be synthesized and tested. doaj.orgnih.gov This predictive power allows researchers to focus resources on compounds with the highest likelihood of success.

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| Generative Molecular Design | Utilizes deep learning to create novel chemical structures with desired properties. | Design of new derivatives with enhanced bioactivity or material properties. | nih.gov |

| Automated Synthesis Planning | AI algorithms propose efficient retrosynthetic routes for target molecules. | Faster and more efficient synthesis pathways for complex analogues. | acs.orgmit.edu |

| Reaction Condition Optimization | Machine learning models integrated with robotic platforms autonomously find optimal reaction conditions. | Rapid optimization of synthesis, leading to higher yields and purity. | sciencedaily.comtechnologynetworks.com |

| Property Prediction | Predicts ADMET, bioactivity, and other physicochemical properties before synthesis. | Prioritization of candidates for synthesis, reducing costs and saving time. | doaj.orgnih.gov |

Exploration of Novel Bioactive Scaffolds Derived from this compound

The pyrazinone core, present in this compound, is a privileged scaffold found in numerous natural products with a wide array of biological functions. acs.orgnih.gov Research is increasingly focused on using this core as a starting point to develop new bioactive molecules for various therapeutic areas.

Antimicrobial and Antifungal Agents: Pyrazine derivatives have demonstrated significant potential as antimicrobial agents. nih.gov The pyrazinone scaffold is particularly noteworthy; for example, pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have shown significant antibacterial and quorum sensing inhibition effects. researchgate.net By modifying the this compound structure, novel derivatives could be developed to combat antibiotic-resistant bacteria. nih.govresearchgate.net

Anticancer and Kinase Inhibitors: The pyrazine ring is a key component of several approved and experimental drugs, including anticancer agents. lifechemicals.commdpi.com Researchers have successfully designed and synthesized novel researchgate.netlifechemicals.comrsc.orgtriazolo[4,3-a]pyrazine derivatives that act as dual inhibitors of c-Met and VEGFR-2, two kinases involved in cancer progression. frontiersin.org One promising compound from this series, 17l, exhibited excellent inhibitory activity against several cancer cell lines. frontiersin.org Similarly, hybrids of pyrazine with natural products like curcumin (B1669340) have shown potent activity against lung cancer cells. nih.govmdpi.com This suggests that derivatives of this compound could be explored as scaffolds for new kinase inhibitors and anticancer drugs.

Signaling Molecules and Neuroprotective Agents: Pyrazinones are recognized as important signaling molecules in various biological systems, including bacteria where they control biofilm formation and virulence. acs.orgnih.gov In humans, they can have immunological effects. nih.gov Additionally, pyrazine-based scaffolds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. doaj.org The versatility of the pyrazine scaffold allows for the development of compounds that can modulate these complex biological pathways. doaj.orgsemanticscholar.org

| Scaffold/Derivative Class | Target Biological Activity | Example/Finding | Reference |

|---|---|---|---|

| Pyrrolo[1,2-a]pyrazine-1,4-diones | Antibacterial, Quorum Sensing Inhibition | Showed significant activity against various bacteria. | researchgate.net |

| researchgate.netlifechemicals.comrsc.orgtriazolo[4,3-a]pyrazines | Anticancer (c-Met/VEGFR-2 Inhibition) | Compound 17l showed IC50 values of 0.98-1.28 µM against A549, MCF-7, and Hela cells. | frontiersin.org |

| Pyrazinone-based Hybrids | Anticancer | Ligustrazine-curcumin hybrids showed significant inhibitory effects on A549 lung cancer cells (IC50 0.60-2.85 µM). | nih.govmdpi.com |

| Pyrazine-based Molecules | Anti-Alzheimer's (AChE Inhibition) | Several synthesized scaffolds showed potent inhibition of acetylcholinesterase, with IC50 values as low as 2.10 µM. | doaj.org |

Advanced Materials Science Applications and Functional Molecule Development

Beyond pharmaceuticals, the pyrazine ring's unique electronic properties make it a valuable building block for advanced materials. researchgate.netlifechemicals.com Its electron-deficient nature allows for the creation of donor-acceptor (D-A) molecules with tailored optoelectronic characteristics.

Organic Electronics: Pyrazine derivatives are of high interest for applications in organic electronics. acs.org Pyrazine-based polymers and other light-responsive materials are being developed for use in optical devices and photovoltaics. lifechemicals.com For example, donor-acceptor compounds using pyrazine and triphenylamine (B166846) units have been synthesized and used to fabricate Organic Light Emitting Diodes (OLEDs) that exhibit high efficiency, with one device showing a maximum external quantum efficiency (EQE) of 7.37%, surpassing the theoretical limit for standard fluorescent emitters. rsc.org

Dye-Sensitized Solar Cells (DSSCs): The thieno[3,4-b]pyrazine (B1257052) core has been used as a starting point to design novel organic dyes for DSSCs. mdpi.com By creating dyes with a D-A-π-A structure, researchers have been able to achieve broad and intense light absorption across the visible spectrum, a key feature for efficient solar cells. mdpi.com The use of pyrazine bridges in thermally activated delayed fluorescence (TADF) emitters has also been shown to be an effective strategy for improving the performance of OLEDs. acs.org These findings indicate a strong potential for this compound derivatives to be functionalized into novel materials for energy and electronics applications.

Functional Dyes and Sensors: The structural versatility of pyrazines allows for the fine-tuning of their absorption and emission properties, making them suitable for use as functional dyes and sensors. acs.orgrsc.org The development of pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazines, has attracted attention in materials science due to their significant photophysical properties. nih.gov

Collaborative and Interdisciplinary Research Initiatives for Comprehensive Understanding

The complexity of modern scientific challenges necessitates a shift towards more collaborative and interdisciplinary research. nih.gov The comprehensive study of this compound and its derivatives will benefit immensely from such initiatives, which bridge the gap between different scientific fields.

Academia-Industry Partnerships: Collaborations between academic institutions and pharmaceutical companies are crucial for translating basic research into tangible applications. rsc.orgacs.org These partnerships can accelerate drug discovery by combining academic innovation in synthetic methodologies with industry expertise in drug development and high-throughput screening. acs.org For example, the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium brings together MIT and 13 industry partners to develop data-driven synthesis planning programs. acs.org

Integrating Computational and Experimental Chemistry: A powerful emerging paradigm involves the tight integration of computational and experimental approaches. nih.govnih.gov Computational chemists can design and screen virtual libraries of pyrazine derivatives, predicting their properties and potential activities. nih.govmdpi.com These in silico findings then guide experimental chemists to synthesize and test the most promising candidates, creating a feedback loop that accelerates the discovery process. doaj.orgnih.gov This synergy is essential for a deeper understanding of structure-activity relationships and for the rational design of new molecules. nih.gov

Cross-Disciplinary Research: A full understanding of the potential of pyrazine compounds requires expertise from diverse fields, including organic chemistry, biology, materials science, and computer science. tandfonline.comcolab.ws Interdisciplinary teams can tackle multifaceted research questions, from elucidating complex biological mechanisms of action to engineering novel materials with specific functions. colab.ws Such collaborative efforts are essential for pushing the boundaries of what is possible with scaffolds like this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5-oxo-2H-pyrazine-2-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or esterification of pyrazine precursors. For example, methyl pyrazine-2-carboxylate derivatives are synthesized via nucleophilic substitution or oxidative functionalization of pyrazine rings. Reaction optimization can include adjusting solvent polarity (e.g., acetic acid for cyclization), temperature control (room temperature for hydrazide coupling), and stoichiometric ratios of reagents (e.g., 1:1 molar ratios for selective substitution) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR to confirm ester and oxo group positions.

- FT-IR : Identification of carbonyl (C=O) stretches (~1700 cm) for ester and oxo groups.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural determination, particularly when stereochemical outcomes are involved .

Q. What are the key considerations when designing a purification protocol for this compound?

- Methodological Answer : Recrystallization from methanol or ethanol is effective for removing impurities. Column chromatography with silica gel (ethyl acetate/hexane gradients) can resolve polar byproducts. Purity validation via HPLC (C18 columns, UV detection at 254 nm) ensures >95% purity. Avoid aqueous workup if the compound is hydrolytically unstable .

Advanced Research Questions

Q. How does the presence of the 5-oxo group influence the reactivity of methyl pyrazine-2-carboxylate derivatives in nucleophilic substitution reactions?

- Methodological Answer : The 5-oxo group acts as an electron-withdrawing group, activating the pyrazine ring toward nucleophilic attack at the 2-position. Computational studies (e.g., DFT) can predict charge distribution and regioselectivity. Experimentally, reactions with amines or thiols under basic conditions (e.g., KCO in DMF) yield substituted derivatives, monitored via TLC and LC-MS .

Q. What strategies can be employed to achieve diastereoselective synthesis of derivatives of this compound?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., organocatalysts) can induce stereocontrol. For example, asymmetric hydrogenation or Michael additions using Evans’ oxazolidinones. Solvent effects (e.g., toluene for π-π interactions) and low temperatures (−78°C) enhance diastereomeric excess. X-ray crystallography confirms stereochemical outcomes .

Q. How can computational chemistry methods predict the tautomeric equilibria of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric forms (keto-enol equilibria). Solvent effects are simulated via Polarizable Continuum Models (PCM). Experimental validation uses H NMR in DMSO-d or CDCl to detect solvent-dependent shifts .

Q. In the context of metal-organic framework (MOF) synthesis, how does this compound act as a ligand compared to its non-oxo counterparts?

- Methodological Answer : The 5-oxo group enhances metal coordination via additional oxygen donor sites. For example, europium(III) complexes exhibit stronger luminescence due to ligand-to-metal charge transfer (LMCT). MOFs synthesized with this ligand show improved porosity and thermal stability compared to non-oxo analogs. Characterization via PXRD, TGA, and BET surface area analysis validates structural differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.